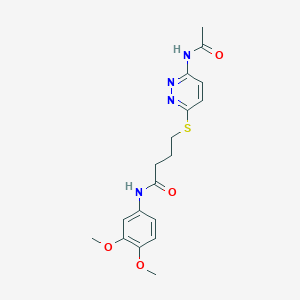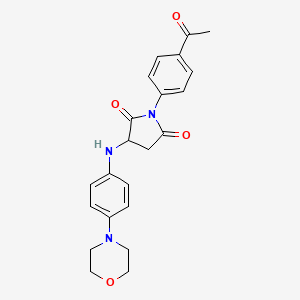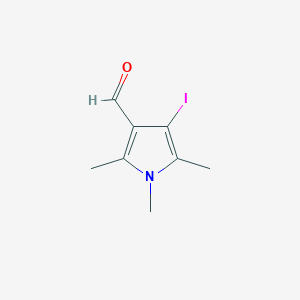
3-Amino-4-cyanobenzoic acid
Overview
Description
3-Amino-4-cyanobenzoic acid is a compound with the molecular weight of 162.15 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 3-amino-4-cyanobenzoic acid .
Molecular Structure Analysis
The InChI code for 3-Amino-4-cyanobenzoic acid is 1S/C8H6N2O2/c9-4-6-2-1-5 (8 (11)12)3-7 (6)10/h1-3H,10H2, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Amino-4-cyanobenzoic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 162.15 . It is stored at room temperature .Scientific Research Applications
Reactivity and Complex Formation
3-Amino-4-cyanobenzoic acid showcases its versatility in chemical reactions, particularly through nucleophilic substitution and complex formation. For instance, it undergoes reactions with S-, C-, and N-nucleophiles, forming stable σ-adducts. Such reactivity has been demonstrated in the context of 3-chloro-4-cyanobenzo[b][1,6]naphthyridine, highlighting its potential in synthesizing various derivatives, including 1-aminobenzo[b]thieno[2,3-h][1,6]naphthyridine derivatives (Ivanov et al., 2002).
Organic Synthesis and Pharmaceutical Intermediates
3-Amino-4-cyanobenzoic acid serves as a critical intermediate in organic synthesis, particularly in the pharmaceutical industry. It's instrumental in producing azo dyes, medications, and pressure-ian replication materials. Its significance is underlined by its role in the synthesis of ketoprofen, an anti-inflammatory analgesic drug. This multifaceted utility stems from its ability to undergo reduction reactions, forming various derivatives crucial in industrial production (Yin Qun, 2010).
Supramolecular Chemistry and Host-Guest Interactions
In the realm of supramolecular chemistry, 3-Amino-4-cyanobenzoic acid derivatives, like the aminobenzoic acid isomers, are used to synthesize complexes with distinctive host-guest properties. These complexes often exhibit unique supramolecular structures such as wheel-and-axle shaped entities, driven by hydrogen bond networks. The nature of the ligand, like halogens, significantly influences these properties, offering pathways to fine-tune the material's response to external stimuli, such as volatile organic compounds (Bacchi et al., 2012).
Analytical and Physical Chemistry Applications
Tautomeric Studies and Spectroscopy
3-Amino-4-cyanobenzoic acid and its derivatives are pivotal in studying tautomeric equilibria, a fundamental aspect in understanding chemical reactivity and stability. These studies extend across multiple phases, including gas, solution, and solid states, and involve sophisticated analytical techniques like mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. This depth of analysis underscores its importance in chemical and material sciences (Iglesias et al., 2012).
Solubility and Solvent Interaction Studies
Understanding the solubility and interaction of 3-Amino-4-cyanobenzoic acid in various solvents is vital for its application in purification and formulation processes. Studies have detailed its solubility in a range of solvents, providing insights into its behavior at different temperatures and offering data critical for industrial processes. The correlations of experimental data with models like the Apelblat equation and NRTL model further enhance its application in chemical engineering and process design (Zhu et al., 2019).
Safety and Hazards
The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
properties
IUPAC Name |
3-amino-4-cyanobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDDRDQNFWIJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-cyanobenzoic acid | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine](/img/structure/B2458965.png)

![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2458969.png)
![Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2458972.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2458973.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2458974.png)



![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2458979.png)